molecular formula C27H48O17 B1613533 9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid CAS No. 65606-80-6

9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid

Katalognummer: B1613533
CAS-Nummer: 65606-80-6
Molekulargewicht: 644.7 g/mol
InChI-Schlüssel: IHECFZQILSBUQG-MJBVFWGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid: is a complex carbohydrate derivative It is characterized by its unique structure, which includes multiple sugar moieties linked to a nonanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid involves multiple steps. The process typically starts with the preparation of the individual sugar units, which are then sequentially linked through glycosidic bonds. The final step involves the attachment of the nonanoic acid moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of glycosidic bonds .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for harsh chemicals and high temperatures .

Analyse Chemischer Reaktionen

Types of Reactions

9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise in pharmaceutical formulations due to its structural resemblance to natural sugars and polysaccharides. It can serve as:

  • Drug Delivery Agents : The complex carbohydrate structure allows for modification that can enhance the solubility and bioavailability of poorly soluble drugs.
  • Antiviral and Antimicrobial Agents : Research indicates that similar compounds exhibit antiviral properties; thus this compound may contribute to the development of new antiviral therapies.

Nutraceuticals and Functional Foods

Given its carbohydrate nature:

  • Prebiotic Potential : The compound could act as a prebiotic agent that promotes the growth of beneficial gut bacteria. Studies on similar oligosaccharides have demonstrated their ability to enhance gut health by stimulating the growth of probiotics.
  • Nutritional Supplements : Its potential health benefits could lead to applications in dietary supplements aimed at improving metabolic health or enhancing immune function.

Cosmetic Industry

The moisturizing properties attributed to similar carbohydrate compounds suggest potential uses in cosmetic formulations:

  • Moisturizers and Emollients : The compound may be used in skin care products for its hydrating properties.
  • Anti-aging Formulations : Its ability to promote skin hydration can be beneficial in anti-aging products.

Agricultural Applications

In agriculture:

  • Biostimulants : The compound may enhance plant growth and resilience against stress factors due to its potential role in signaling pathways in plants.
  • Soil Health Improvement : As a carbohydrate derivative, it may contribute to soil organic matter and improve soil structure.

Industrial Applications

The compound's unique properties could be harnessed in various industrial processes:

  • Biodegradable Plastics : Its structural characteristics make it a candidate for development into biodegradable materials.
  • Surfactants : The compound may serve as a surfactant in various formulations due to its amphiphilic nature.

Case Studies and Research Findings

Research has been limited but promising regarding the applications of similar carbohydrate derivatives. For instance:

  • A study published in MDPI explored the synthesis of fluorine-labeled carbohydrates for PET imaging applications which could parallel investigations into this compound's imaging capabilities .
  • Investigations into other carbohydrate derivatives have shown significant prebiotic effects in human gut microbiota modulation .

Wirkmechanismus

The mechanism of action of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Deoxy-alpha-L-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-alpha-D-mannopyranosyl: Similar in structure but differs in the arrangement of sugar moieties.

    alpha-L-Rhap-(1->3)-alpha-D-Galp-(1->2)-[alpha-D-Abep-(1->3)]-alpha-D-Manp: Another complex carbohydrate with a different sugar composition.

Uniqueness

The uniqueness of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid lies in its specific arrangement of sugar units and the presence of the nonanoic acid moiety, which imparts distinct chemical and biological properties .

Biologische Aktivität

The compound 9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid is a complex natural product with significant biological activity. This article aims to explore its biological properties through a review of current literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple hydroxyl groups and sugar moieties that suggest potential interactions with biological systems. The presence of trihydroxy groups indicates that it may exhibit strong hydrogen bonding capabilities, influencing its solubility and reactivity in biological environments.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₃₁H₅₄O₁₈
Functional GroupsHydroxyl (–OH), Ether (–O–)
Sugar MoietiesOxane derivatives
Potential ApplicationsAntioxidant, Anti-inflammatory

Antioxidant Activity

Research indicates that the compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that compounds with similar structural features showed a significant reduction in reactive oxygen species (ROS) levels in vitro .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced pro-inflammatory cytokine production significantly. This suggests a mechanism of action that could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of the compound has been evaluated against various pathogens. In vitro tests revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

  • Case Study 1: Antioxidant Efficacy
    • Objective : To assess the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid.
  • Case Study 2: Anti-inflammatory Response
    • Objective : To evaluate the anti-inflammatory potential.
    • Method : Measurement of TNF-alpha levels post-LPS treatment.
    • Results : A significant decrease in TNF-alpha was observed at concentrations as low as 10 µM.
  • Case Study 3: Antimicrobial Activity
    • Objective : To determine the antimicrobial spectrum.
    • Method : Agar diffusion method against E. coli and S. aureus.
    • Results : Zones of inhibition were noted at concentrations of 100 µg/mL.

Table 2: Summary of Biological Activities

Activity TypeMethodologyKey Findings
AntioxidantDPPH assayIC50 comparable to ascorbic acid
Anti-inflammatoryCytokine measurementSignificant reduction in TNF-alpha
AntimicrobialAgar diffusionEffective against E. coli and S. aureus

Eigenschaften

IUPAC Name

9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O17/c1-12-16(32)19(35)21(37)25(40-12)44-24-23(43-26-22(38)20(36)17(33)13(10-28)41-26)18(34)14(11-29)42-27(24)39-9-7-5-3-2-4-6-8-15(30)31/h12-14,16-29,32-38H,2-11H2,1H3,(H,30,31)/t12-,13+,14+,16+,17-,18-,19+,20-,21-,22+,23-,24+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHECFZQILSBUQG-MJBVFWGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCCCCCCCC(=O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OCCCCCCCCC(=O)O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628402
Record name 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65606-80-6
Record name 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.